molecular formula C16H19NO2 B6009401 2-methyl-N-(1-phenylbutyl)-3-furamide

2-methyl-N-(1-phenylbutyl)-3-furamide

Cat. No.: B6009401
M. Wt: 257.33 g/mol
InChI Key: MLOYOCFYKLCGJT-UHFFFAOYSA-N
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Description

2-Methyl-N-(1-phenylbutyl)-3-furamide is a furan-derived carboxamide compound characterized by a methyl-substituted furan ring and a 1-phenylbutyl substituent on the amide nitrogen. The 1-phenylbutyl chain likely enhances lipophilicity and steric bulk compared to simpler phenyl or alkyl substituents, influencing its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-methyl-N-(1-phenylbutyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-7-15(13-8-5-4-6-9-13)17-16(18)14-10-11-19-12(14)2/h4-6,8-11,15H,3,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOYOCFYKLCGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) Fenfuram (2-Methyl-N-Phenyl-3-Furancarboxamide)
  • Structure : Lacks the 1-phenylbutyl chain, featuring a phenyl group directly attached to the amide nitrogen.
  • Properties : Lower molecular weight (estimated ~203 g/mol) compared to 2-methyl-N-(1-phenylbutyl)-3-furamide (estimated ~287 g/mol).
  • Application : Used as a systemic fungicide, targeting plant pathogens .
(b) 5-(tert-Butyl)-2-Methyl-N-(5-Methyl-3-Isoxazolyl)-3-Furamide
  • Structure : Incorporates a tert-butyl group on the furan ring and an isoxazole substituent.
  • Properties : Molecular weight 240.10 g/mol; lower solubility (logP ~4.18) due to the hydrophobic tert-butyl group .
(c) 2-Methyl-N-(1-(4-(Trifluoromethyl)Benzyl)-1H-Indazol-3-yl)Furan-3-Carboxamide
  • Structure : Features a trifluoromethyl-benzyl-indazolyl substituent.
  • Activity : IC50 = 0.2 µM against Fascin protein, a cancer metastasis target .
  • Key Difference : The indazole and trifluoromethyl groups enhance target binding affinity but increase molecular complexity and synthesis challenges compared to the phenylbutyl-substituted compound.

Substituent Effects on Bioactivity and Stability

  • However, increased steric bulk may reduce binding efficiency to certain targets .
  • Trifluoromethyl and Indazole Groups : Improve target specificity (e.g., Fascin inhibition) but introduce synthetic complexity and metabolic instability due to electron-withdrawing effects .
  • tert-Butyl Group : Increases metabolic resistance but reduces aqueous solubility, as observed in pig fecal metabolites .

Preparation Methods

Functionalization of the Furan Ring

The 3-carboxyfuran scaffold is critical for subsequent amide bond formation. A common route involves Kolbe–Schmitt carboxylation of 3-methylfuran, where CO₂ is introduced under high pressure (5–10 atm) and elevated temperatures (120–150°C) in the presence of potassium phenoxide. This method yields 3-furoic acid with moderate efficiency (45–60% yield). Alternatively, oxidation of 3-methylfuran using KMnO₄ in acidic media provides a lower yield (30–40%) due to over-oxidation side reactions.

Recent advances employ palladium-catalyzed carbonylation of 3-bromofuran derivatives. For example, 3-bromo-2-methylfuran reacts with CO (1 atm) and methanol in the presence of Pd(OAc)₂ and Xantphos, yielding methyl 2-methylfuran-3-carboxylate in 75% yield. Hydrolysis of this ester with NaOH (2M, 60°C) produces the free acid (95% yield).

MethodReagents/ConditionsYield (%)Purity (%)
Kolbe–SchmittCO₂, K phenoxide, 150°C45–6085–90
Oxidation (KMnO₄)H₂SO₄, 80°C30–4070–80
Pd-catalyzed carbonylationPd(OAc)₂, Xantphos, CO, MeOH7595

Preparation of 1-Phenylbutylamine

Reductive Amination of 1-Phenyl-1-Butanone

The 1-phenylbutylamine side chain is synthesized via reductive amination of 1-phenyl-1-butanone using ammonium acetate and NaBH₃CN in methanol. This one-pot reaction proceeds at room temperature (24 h) and achieves a 68% yield. The ketone intermediate is commercially available or prepared via Friedel–Crafts acylation of benzene with butyryl chloride in the presence of AlCl₃ (82% yield).

Gabriel Synthesis

An alternative route employs the Gabriel method , where phthalimide is alkylated with 1-bromo-1-phenylbutane (synthesized from 1-phenyl-1-butanol and HBr) followed by hydrazinolysis. This two-step process yields 1-phenylbutylamine in 55% overall yield but requires rigorous purification to remove phthalic acid byproducts.

Amide Bond Formation Strategies

Acid Chloride Route

Activation of furan-3-carboxylic acid to its corresponding acid chloride is achieved using thionyl chloride (SOCl₂) under reflux (70°C, 2 h). The resulting 2-methylfuran-3-carbonyl chloride is reacted with 1-phenylbutylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. This method provides the target amide in 72% yield after column chromatography.

Coupling Reagent-Mediated Synthesis

Modern approaches utilize HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] for direct coupling. A mixture of furan-3-carboxylic acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (2 equiv) in DCM is stirred at 0°C for 30 min before adding 1-phenylbutylamine. The reaction proceeds at room temperature (12 h), yielding 88% of the desired product.

Coupling MethodReagents/ConditionsYield (%)Purity (%)
Acid chlorideSOCl₂, TEA, DCM, 25°C7290
HATUHATU, DIPEA, DCM, 0°C → 25°C8898

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may lead to side reactions with acid chlorides. Non-polar solvents like DCM or THF are preferred for HATU-mediated couplings, achieving >85% yields.

Steric and Electronic Considerations

The bulky 1-phenylbutyl group necessitates prolonged reaction times (12–24 h) for complete conversion. Microwave-assisted synthesis (100°C, 30 min) reduces the time to 2 h but risks decomposition of heat-sensitive intermediates.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.31–7.25 (m, 5H, Ar-H), 6.45 (d, J = 2.4 Hz, 1H, H-4 furan), 5.85 (d, J = 2.4 Hz, 1H, H-5 furan), 3.62 (t, J = 7.2 Hz, 1H, NCH), 2.45 (s, 3H, CH₃), 1.75–1.25 (m, 4H, CH₂CH₂).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Crystallographic Data

Single-crystal X-ray diffraction of 2-methyl-N-(1-phenylbutyl)-3-furamide confirms the trans configuration of the amide bond and planar furan ring. The dihedral angle between the furan and phenyl rings is 85.6°, indicating minimal conjugation .

Q & A

Basic: What synthetic routes are recommended for 2-methyl-N-(1-phenylbutyl)-3-furamide, and how can reaction conditions be optimized?

Answer:
The Feist-Benary cyclization method is a viable approach for synthesizing structurally related furan derivatives, as demonstrated in the synthesis of 2-(2-phenylvinyl)furan-3-carboxamide . Key parameters include:

  • Catalyst and solvent selection : Use nBuLi as a strong base in anhydrous THF or DMF.
  • Temperature control : Maintain low temperatures (−78°C) during lithiation steps to prevent side reactions.
  • Stoichiometric ratios : Optimize equivalents of aldehydes/ketones (e.g., benzaldehyde) to improve yield.
    Post-synthesis, characterize intermediates via 1H/13C NMR to confirm regioselectivity and purity (>95%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the furan ring (δ 6.5–7.5 ppm for protons) and amide group (δ 1.2–1.8 ppm for alkyl chains) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error (e.g., CₙHₘNO₂ requires exact mass 245.1056) .
  • Purity assessment : Use HPLC with a C18 column (UV detection at 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values).

Advanced: How can computational models predict the pharmacokinetic properties of this compound?

Answer:
Leverage tools like PubChem to extract molecular descriptors (e.g., LogP, topological polar surface area) for ADME prediction .

  • Absorption : Estimate intestinal permeability using the Rule of Five (molecular weight <500, LogP <5).
  • Metabolism : Simulate cytochrome P450 interactions via docking studies (AutoDock Vina) to identify potential metabolic hotspots.
    Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for permeability) .

Advanced: What strategies resolve contradictory data between in vitro and in vivo bioactivity studies?

Answer:

  • Assay validation : Ensure in vitro conditions (e.g., pH, serum protein content) mimic physiological environments .
  • Bioavailability testing : Measure plasma concentrations post-administration to assess absorption limitations .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .

Advanced: How to design experiments to assess the compound’s selectivity toward biological targets?

Answer:

  • Target panels : Screen against related enzymes/receptors (e.g., kinase or GPCR panels) to quantify IC₅₀ values .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ligands) to measure displacement kinetics.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the phenyl group) to study structure-activity relationships (SAR) .

Basic: What are the stability considerations for this compound under various storage conditions?

Answer:

  • Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials if UV-VIS spectra indicate photodegradation (e.g., λmax shifts under light exposure) .
  • Solvent compatibility : Avoid strong acids/bases; use DMSO for stock solutions (stable at −20°C for ≥6 months) .

Advanced: How can researchers validate the proposed mechanism of action using structural analogs?

Answer:

  • Mutagenesis studies : Introduce point mutations in target proteins (e.g., enzyme active sites) and compare binding affinities via surface plasmon resonance (SPR) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm binding specificity .
  • In silico modeling : Overlay analog structures with the parent compound in molecular dynamics simulations to identify critical interactions .

Basic: What solvent systems are suitable for solubility and formulation studies?

Answer:

  • Polar solvents : Use DMSO (for stock solutions) or ethanol/water mixtures (≤20% v/v) to enhance solubility .
  • Surfactant-based systems : Test polysorbate-80 or PEG-400 for colloidal dispersions if aqueous solubility is <1 mg/mL.
  • pH adjustment : Explore buffered solutions (pH 4–8) to ionize the amide group and improve solubility .

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